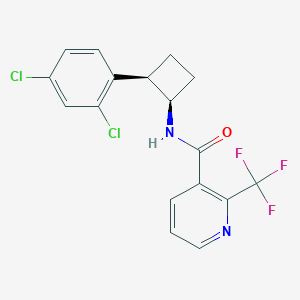

Cyclobutrifluram

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

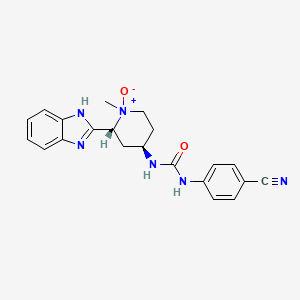

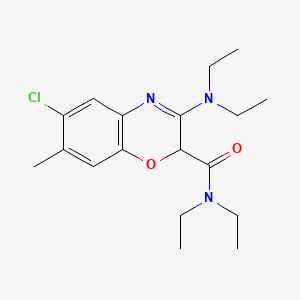

Cyclobutrifluram is a novel nematicide developed by Syngenta Crop Protection AG. It is used for the control of nematodes and soil-borne diseases, especially Fusarium species . This compound is a multi-use pesticide that offers control of a broad spectrum of nematode pests and diseases across all major crops . It functions by inhibiting the mitochondrial succinate dehydrogenase complex, which is crucial for the survival and fertility of nematodes .

Métodos De Preparación

Cyclobutrifluram is synthesized through a series of chemical reactions involving key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine . One well-known approach is simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride . This method allows for the efficient production of the compound in good yield via a simple one-step reaction .

Análisis De Reacciones Químicas

Cyclobutrifluram undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs .

Aplicaciones Científicas De Investigación

Cyclobutrifluram has a wide range of scientific research applications. In agriculture, it is used to control plant-parasitic nematodes, which can cause significant damage to crops . In biology, it is used as a model compound to study the mode of action of nematicides using organisms like Caenorhabditis elegans . Additionally, this compound is used in industry for the control of soil-borne diseases in various crops .

Mecanismo De Acción

Cyclobutrifluram exerts its effects by inhibiting the mitochondrial succinate dehydrogenase complex (SDH), which is part of the electron transport chain in mitochondria . This inhibition disrupts the energy production process in nematodes, leading to their death . The molecular targets involved include the SDH subunits, which are essential for the proper functioning of the enzyme complex .

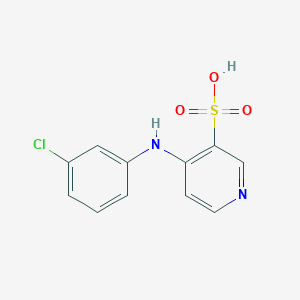

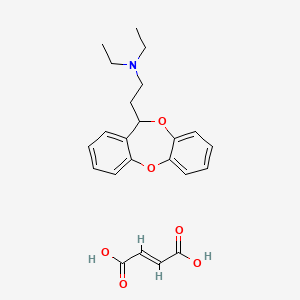

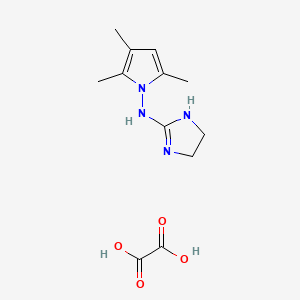

Comparación Con Compuestos Similares

Cyclobutrifluram is unique compared to other nematicides due to its specific mode of action and broad-spectrum activity . Similar compounds include fluopyram, which also targets the mitochondrial electron transport chain but has different chemical properties and efficacy . Other nematicides, such as methyl bromide and chloropicrin, have broader environmental impacts and are less specific in their action .

Propiedades

Número CAS |

1460292-16-3 |

|---|---|

Fórmula molecular |

C17H13Cl2F3N2O |

Peso molecular |

389.2 g/mol |

Nombre IUPAC |

N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |

Clave InChI |

GBFKIHJZPMECCF-BXUZGUMPSA-N |

SMILES isomérico |

C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

SMILES canónico |

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.